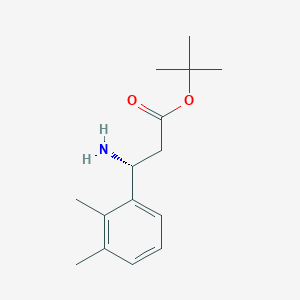![molecular formula C17H22N2O4S2 B2372595 N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1116082-57-5](/img/structure/B2372595.png)
N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as GNE-272 and belongs to the class of small-molecule inhibitors.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound and its derivatives are synthesized through various chemical reactions, often aiming to explore their biological activities or physical properties. For instance, the synthesis involves reactions that yield novel heterocyclic compounds, potentially with anti-inflammatory and analgesic properties, as demonstrated by Abu-Hashem et al. (2020) in their study on novel benzodifuranyl and related compounds. They found that some compounds exhibited high inhibitory activity on COX-2 selectivity and had notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Antifungal Activity
Research on derivatives of the compound has indicated potential antifungal effects. For example, Jafar et al. (2017) synthesized derivatives that showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antimicrobial and Anti-inflammatory Properties
Further, a study on thienopyrimidine derivatives revealed their importance due to antibacterial, antifungal, and anti-inflammatory activities. This underlines the potential of such compounds in developing new therapeutic agents with multiple biological activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Applications in Material Science
Some derivatives are explored for their properties in material science, such as the formation of fluorescent gels by perylenetetracarboxylic diimide compounds, which could have implications in the development of novel organogels and other materials (Wu, Xue, Shi, Chen, & Li, 2011).
Environmental Degradation Studies
The degradation of related compounds by microorganisms like Aspergillus niger has been studied, offering insights into the environmental fate of such chemicals. Sharma et al. (2012) found that A. niger could degrade chlorimuron-ethyl, a related herbicide, into less harmful products, indicating the potential for bioremediation applications (Sharma, Banerjee, & Choudhury, 2012).
Propiedades
IUPAC Name |
N-butan-2-yl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-5-12(2)18-17(20)16-15(10-11-24-16)19(3)25(21,22)14-8-6-13(23-4)7-9-14/h6-12H,5H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZBYMBGFLUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


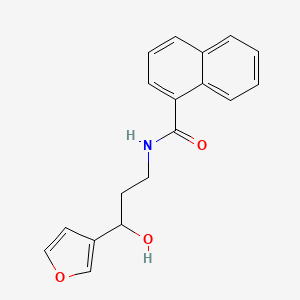
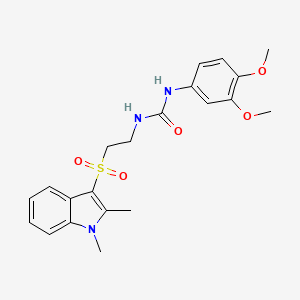
![(3-Chlorophenyl){1-methyl-6-[(4-methylphenyl)amino]pyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2372517.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
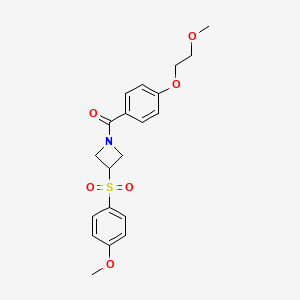

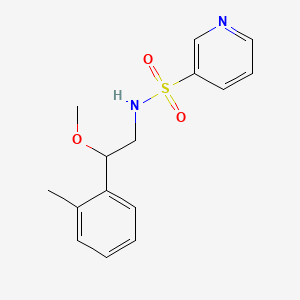
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

